Tryptoquivaline

Antimalarial Plasmodium falciparum Natural product screening

Tryptoquivaline (CAS 55387-45-6), also designated tryptoquivaline A, is a quinazoline-containing indole alkaloid originally isolated from Aspergillus clavatus and A. fumigatus.

Molecular Formula C29H30N4O7
Molecular Weight 546.6 g/mol
CAS No. 55387-45-6
Cat. No. B1215208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryptoquivaline
CAS55387-45-6
Synonymsfumitremorgin C
tryproquivaline D (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer
tryproquivaline L (9'R-(9'alpha(R*),9'abeta))-isomer
tryproquivaline L (9'R-(9'alpha(S*),9'abeta))-isomer
tryproquivaline M (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer
tryproquivaline M (2'S-(2'alpha,9'alpha(4S*(S*)),9'abeta))-isomer
tryproquivaline N (2'S-(2'alpha,9'alpha(R*),9'abeta))-isomer
tryptoquivaline
Molecular FormulaC29H30N4O7
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C
InChIInChI=1S/C29H30N4O7/c1-15(2)22(39-16(3)34)23-30-19-12-8-6-10-17(19)24(35)31(23)21-14-29(40-25(21)36)18-11-7-9-13-20(18)32-26(29)33(38)28(4,5)27(32)37/h6-13,15,21-22,26,38H,14H2,1-5H3/t21-,22+,26+,29+/m1/s1
InChIKeyCYNVLFGDEQQUPE-LDWWEUSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tryptoquivaline (CAS 55387-45-6): A Structurally Unique Quinazoline-Indole Tremorgenic Mycotoxin — Procurement Considerations for Research Use


Tryptoquivaline (CAS 55387-45-6), also designated tryptoquivaline A, is a quinazoline-containing indole alkaloid originally isolated from Aspergillus clavatus and A. fumigatus [1]. It belongs to the tremorgenic mycotoxin family and is characterized by a distinctive acetylated quinazoline ring connected via a spirolactone to a 6-5-5 imidazoindolone ring system bearing a gem-dimethyl and N-hydroxylamine modification [2]. The compound has been reported to produce persistent tremors and/or death in rats and cattle upon exposure [1], and has demonstrated antimalarial activity against Plasmodium falciparum with an IC₅₀ of 2.65 μM [3]. Its biosynthesis proceeds through the fumiquinazoline F intermediate, sharing early pathway steps with structurally related fiscalins and fumiquinazolines but diverging via a unique FAD-dependent berberine bridge enzyme-like oxidoreductase that opens the pyrazinone ring [2].

Why Tryptoquivaline (55387-45-6) Cannot Be Replaced by a Closely Related Analog Without Experimental Validation


Tryptoquivaline and its structural relatives — including tryptoquivaline L, F, H, fiscalins, and fumiquinazolines — share core biosynthetic intermediates but diverge markedly in their final post-assembly modifications, leading to substantial differences in biological activity profiles [1]. For example, while tryptoquivaline A demonstrates antimalarial activity (IC₅₀ 2.65 μM against P. falciparum), the closely related analog 1-acetoxychevalone C is approximately 2.5-fold less potent in the same assay (IC₅₀ 6.67 μM) [2]. In NF-κB inhibition, tryptoquivaline-derived compounds 4 and 5 from Aspergillus terreus exhibit IC₅₀ values of 3.45 and 6.76 μM, whereas the later-generation tryptoquivaline Z (3) from A. felis shows approximately 8-fold weaker inhibition (IC₅₀ 26.7 μM) [3][4]. Furthermore, the signature tremorgenic toxicity — producing persistent tremors and death in vertebrate models — is a hallmark of the parent tryptoquivaline A scaffold that is not uniformly retained across all derivatives [5]. These quantitative disparities preclude any assumption of functional equivalence among in-class analogs and mandate compound-specific procurement for each experimental application.

Tryptoquivaline (55387-45-6) — Quantitative Comparative Evidence Guide for Informed Research Material Selection


Antimalarial Potency Advantage of Tryptoquivaline A Over the Structurally Related 1-Acetoxychevalone C

In a direct head-to-head comparison within the same study, tryptoquivaline (tryptoquivaline A) exhibited antimalarial activity against Plasmodium falciparum with an IC₅₀ of 2.65 μM, which is approximately 2.5-fold more potent than the co-isolated meroterpenoid 1-acetoxychevalone C (IC₅₀ 6.67 μM) [1]. Both compounds were isolated from the same fungal strain (Neosartorya spinosa KKU-1NK1) and tested under identical assay conditions, providing a rigorous, internally controlled comparison.

Antimalarial Plasmodium falciparum Natural product screening

NF-κB Inhibitory Activity of Tryptoquivaline-Derived Compounds Versus Later-Generation Analogs

Compounds 4 and 5 (tryptoquivaline-derived metabolites from Aspergillus terreus FS107) inhibited NF-κB with IC₅₀ values of 3.45 and 6.76 μM, respectively [1]. In a cross-study comparison, the later-generation tryptoquivaline analog tryptoquivaline Z (compound 3 from Aspergillus felis FM324) exhibited substantially weaker NF-κB inhibition with an IC₅₀ of 26.7 μM [2]. This represents an approximately 4- to 8-fold reduction in potency relative to the earlier-generation A. terreus-derived compounds. While the assays are not identical, both studies employed standard NF-κB luciferase reporter or equivalent cellular assays, lending credibility to the observed potency gradient.

NF-κB inhibition Anti-inflammatory Aspergillus terreus

Biosynthetic Pathway Uniqueness: Tryptoquivaline A as a Terminal Product of the Fumiquinazoline-Divergent tqa Gene Cluster

Tryptoquivaline A (compound 2) is biosynthesized via the tqa gene cluster, which shares the early intermediate fumiquinazoline F with the fiscalin and fumiquinazoline pathways but diverges through a unique FAD-dependent berberine bridge enzyme-like oxidoreductase that catalyzes pyrazinone ring opening [1]. Unlike its closest biosynthetic relative tryptoquialanine (compound 1, which incorporates alanine at the quinazoline position), tryptoquivaline A incorporates valine, resulting in a distinct isopropyl substituent at C-2 of the quinazoline ring [1]. This structural difference is genetically encoded by the substrate specificity of the terminal NRPS module and cannot be achieved through simple chemical derivatization of related analogs.

Biosynthesis Gene cluster Nonribosomal peptide synthetase

Tremorgenic Toxicity Signature: Tryptoquivaline A as a Validated In Vivo Tremorgen Distinct from Non-Tremorgenic Analogs

Tryptoquivaline A is one of the few quinazoline-containing indole alkaloids with a well-documented tremorgenic toxicity profile, producing persistent tremors and/or death in rats and cattle [1][2]. In a multimycotoxin analysis of South African Aspergillus clavatus isolates, the concentrations of tryptoquivaline A and its related metabolites deoxytryptoquivaline A and deoxynortryptoquivaline were found to be higher than those of the co-produced mycotoxins patulin and cytochalasin E [3]. In contrast, the related analog trypacidin, co-produced by A. fumigatus, has been described as having no known toxic properties [4], and the general tryptoquivaline L, F, and H derivatives showed no significant antibacterial activity (MIC > 256 mg/mL) in separate screening [5].

Tremorgenic mycotoxin In vivo toxicity Aspergillus clavatus

Antibacterial Activity Selectivity of Tryptoquivaline Analogs Across Different Bacterial Strain Panels

In a study of meroditerpene pyrone and tryptoquivaline derivatives from Neosartorya pseudofischeri, tryptoquivaline V (compound 3) along with known compounds 7 (chevalone C), 12 (CJ-12662), 13 (CJ-12663), and 15 (eurochevalierine) showed antibacterial activity specifically against Bacillus cereus and Staphylococcus aureus [1]. Notably, compound 2 (11-hydroxychevalone E) showed only weak activity against Escherichia coli and Salmonella enterica serovar Typhimurium, establishing a Gram-positive selectivity profile for the tryptoquivaline-related chemotype. In contrast, pure tryptoquivaline L, F, and H derivatives tested in a separate panel against S. aureus, B. subtilis, E. coli, and P. aeruginosa exhibited no significant antibacterial activity (MIC > 256 mg/mL) [2], demonstrating that subtle structural modifications within the tryptoquivaline family dramatically alter antibacterial spectrum.

Antibacterial Bacillus cereus Staphylococcus aureus

LC-MS Based Differentiation: Tryptoquivaline F and Fumiquinazoline C Exhibit Distinct Chromatographic Elution and Cytotoxicity Profiles

In a systematic fractionation and LC-MS analysis of Aspergillus fumigatus culture extracts, tryptoquivaline F and fumiquinazoline C were simultaneously monitored across flash chromatography fractions (F12–F30) [1]. The two compounds showed markedly different elution profiles: fumiquinazoline C peaked in fraction F20 (relative intensity = 100), whereas tryptoquivaline F peaked in the same fraction F20 (relative intensity = 100) but was virtually absent in fractions F14–F18 where fumiquinazoline C was already present at 18–49% relative intensity [1]. The corresponding cell viability data showed that fractions F14–F18 (enriched in fumiquinazoline C but low in tryptoquivaline F) reduced A549 cell viability to 2.1–34.2%, whereas the tryptoquivaline F-enriched fraction F20 still permitted 34.3% viability, suggesting differential cytotoxic contribution [1].

LC-MS Metabolomics Aspergillus fumigatus

Recommended Research and Industrial Application Scenarios for Tryptoquivaline (55387-45-6)


Antimalarial Lead Optimization Using Tryptoquivaline A as a Scaffold with Validated Sub-3 μM Potency

Based on the demonstrated antimalarial activity of tryptoquivaline A against Plasmodium falciparum (IC₅₀ = 2.65 μM), this compound serves as a quantifiably superior starting scaffold compared to co-isolated analogs such as 1-acetoxychevalone C (IC₅₀ = 6.67 μM) [1]. Procurement of tryptoquivaline A rather than generic 'tryptoquivaline mixture' or related analogs is essential for structure-activity relationship (SAR) studies aimed at improving the antimalarial pharmacophore, as the 2.5-fold potency differential represents a meaningful threshold for hit-to-lead progression. This evidence is derived from the direct head-to-head comparison in Section 3, Evidence Item 1.

NF-κB Pathway Inhibition Research Requiring High-Potency Tryptoquivaline-Derived Compounds

For studies targeting the NF-κB inflammatory signaling pathway, tryptoquivaline-derived compounds 4 and 5 from Aspergillus terreus FS107 (IC₅₀ = 3.45 and 6.76 μM) offer significantly greater inhibitory potency than later-generation analogs such as tryptoquivaline Z (IC₅₀ = 26.7 μM) [2][3]. Researchers should specifically request A. terreus-derived tryptoquivaline metabolites rather than A. felis-derived analogs when NF-κB inhibition is the primary endpoint. This recommendation follows directly from the cross-study comparable evidence in Section 3, Evidence Item 2.

Mycotoxin Reference Standard for Aspergillus Contamination Monitoring and Toxicological Assessment

As a chemically defined tremorgenic mycotoxin producing persistent tremors and/or death in vertebrate models, tryptoquivaline A is a validated reference compound for environmental monitoring of Aspergillus clavatus and A. fumigatus contamination [4][5]. The compound's higher relative abundance compared to co-produced mycotoxins (patulin, cytochalasin E) in A. clavatus extracts makes it a reliable biomarker for fungal exposure assessment [6]. In contrast to non-toxic analogs like trypacidin, tryptoquivaline A provides the necessary tremorgenic positive control for biosafety and toxicology studies. This recommendation is grounded in the class-level inference evidence presented in Section 3, Evidence Item 3.

Fungal Alkaloid Biosynthesis Research Using Tryptoquivaline A as a Genetically Validated Pathway Endpoint

Tryptoquivaline A is the terminal product of the tqa biosynthetic gene cluster, featuring a unique FAD-dependent pyrazinone ring-opening modification and valine incorporation at the quinazoline C-2 position that distinguishes it from all fiscaliin and fumiquinazoline analogs [7]. For heterologous expression, genetic engineering, or enzymology studies of fungal indole alkaloid biosynthesis, authentic tryptoquivaline A is irreplaceable; neither tryptoquialanine, fiscalins, nor fumiquinazolines recapitulate the complete tqa pathway endpoint. This recommendation is supported by the biosynthesis pathway evidence established in Section 3, Evidence Item 3.

Quote Request

Request a Quote for Tryptoquivaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.